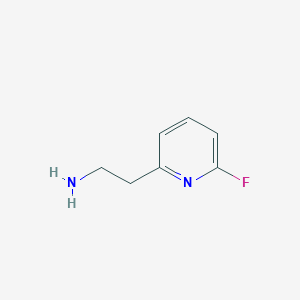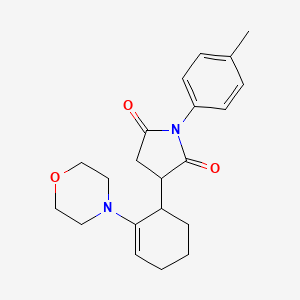
3-(2-Morpholinocyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Morpholinocyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is also known as MCTP and has been the subject of numerous scientific studies over the years.
Mecanismo De Acción
The mechanism of action of MCTP is not fully understood. However, it has been proposed that the compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. MCTP has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MCTP has been shown to affect various biochemical and physiological processes in the body. It has been reported to inhibit the activity of certain enzymes involved in oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties. MCTP has also been shown to affect the expression of certain genes involved in cancer cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCTP has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit significant anticancer activity against various cancer cell lines. However, the compound also has certain limitations, such as its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
For the study of MCTP include investigating its potential applications in the treatment of various inflammatory diseases, exploring its mechanism of action in more detail, and optimizing its synthesis method.
Métodos De Síntesis
The synthesis of MCTP involves the reaction of p-tolylhydrazine with cyclohex-2-en-1-one in the presence of morpholine and acetic acid. The reaction leads to the formation of the intermediate product, which is then treated with maleic anhydride to obtain the final product, MCTP. The synthesis method of MCTP has been optimized over the years, and various modifications have also been proposed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
MCTP has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. MCTP has also been shown to possess anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases, such as arthritis and asthma.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(2-morpholin-4-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-6-8-16(9-7-15)23-20(24)14-18(21(23)25)17-4-2-3-5-19(17)22-10-12-26-13-11-22/h5-9,17-18H,2-4,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKAFGKULKCHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3CCCC=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Morpholinocyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


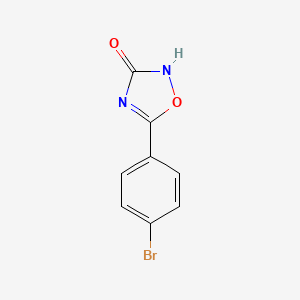
![6-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2751510.png)
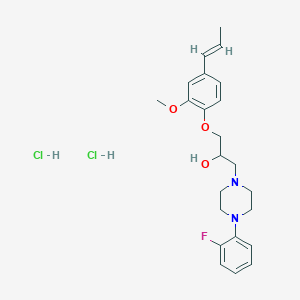
![N-(2,5-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2751514.png)
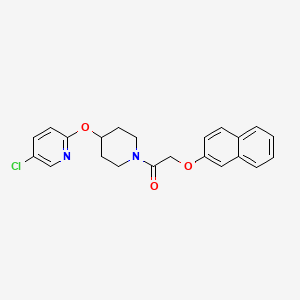
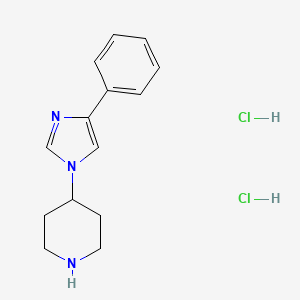
![3,5-Dimethyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2751518.png)
![2-ethyl-1-phenethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2751522.png)
![3-Methyl-6-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2751523.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2751524.png)
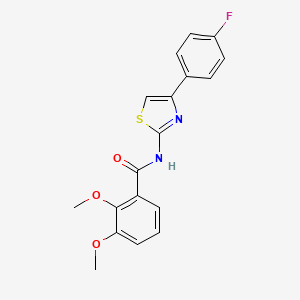
![N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2751529.png)
